1,1-Diphenyl-2-(4-methylphenyl)ethene

Catalog No.
S12392428
CAS No.
56982-84-4
M.F
C21H18
M. Wt
270.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Diphenyl-2-(4-methylphenyl)ethene

CAS Number

56982-84-4

Product Name

1,1-Diphenyl-2-(4-methylphenyl)ethene

IUPAC Name

1-(2,2-diphenylethenyl)-4-methylbenzene

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C21H18/c1-17-12-14-18(15-13-17)16-21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-16H,1H3

InChI Key

WVEQCCXSLKFNNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=CC=C3

1,1-Diphenyl-2-(4-methylphenyl)ethene, also known as (E)-1,2-bis(4-methylphenyl)ethene, is an aromatic hydrocarbon with the molecular formula C16H16C_{16}H_{16}. This compound features a trans configuration, characterized by two phenyl groups and one 4-methylphenyl group attached to a central ethene unit. Its structure contributes to its unique chemical properties and reactivity, making it significant in various chemical applications.

  • Electrophilic Substitution Reactions: The aromatic rings can undergo electrophilic substitution, where electrophiles replace hydrogen atoms on the aromatic rings.
  • Addition Reactions: The double bond in the ethene moiety can react with electrophiles or nucleophiles, leading to the formation of various derivatives.
  • Polymerization: This compound can mediate radical polymerization processes, particularly in the synthesis of polymers like polystyrene and methyl acrylate .

Several methods exist for synthesizing 1,1-Diphenyl-2-(4-methylphenyl)ethene:

  • Alkylation Reaction: A common method involves the alkylation of benzene with styrene in the presence of a catalyst (such as aluminum chloride), followed by dehydrogenation to form 1,1-Diphenyl-2-(4-methylphenyl)ethene .
  • Two-Step Synthesis: This method includes mixing styrene with an alcohol accelerator and introducing dry hydrogen chloride gas to form an intermediate, which is subsequently reacted with benzene under controlled conditions .

1,1-Diphenyl-2-(4-methylphenyl)ethene has various applications in:

  • Polymer Chemistry: It acts as a mediator in radical polymerization processes.
  • Material Science: Due to its structural properties, it is used in developing advanced materials with specific mechanical and thermal properties.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic compounds.

Interaction studies involving 1,1-Diphenyl-2-(4-methylphenyl)ethene primarily focus on its reactivity with other chemical species. This includes:

  • Reactivity with Electrophiles: The compound's double bond can interact with electrophiles, leading to various addition products.
  • Polymerization Behavior: Its ability to mediate polymerization reactions has been studied to optimize conditions for producing specific polymer structures.

Several compounds are structurally similar to 1,1-Diphenyl-2-(4-methylphenyl)ethene. Here are some notable examples:

Compound NameStructureUnique Features
1,1-DiphenylethyleneC14H12Known for mediating radical polymerizations .
(E)-1,2-Bis(2-methylphenyl)etheneC16H16Contains 2-methyl groups instead of 4-methyl groups .
4,4'-Dimethyl-trans-stilbeneC16H16Features dimethyl substitution on phenyl groups .
1,1-DiphenylethaneC14H14Saturated analogue without double bond .

Uniqueness

The uniqueness of 1,1-Diphenyl-2-(4-methylphenyl)ethene lies in its specific arrangement of substituents on the ethylene backbone and its ability to mediate polymerization reactions effectively. Its structural characteristics contribute to its distinct reactivity compared to related compounds.

XLogP3

6.4

Exact Mass

270.140850574 g/mol

Monoisotopic Mass

270.140850574 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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